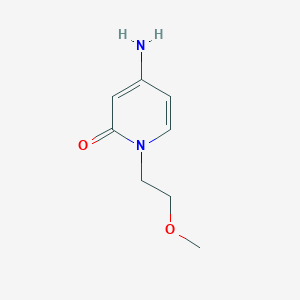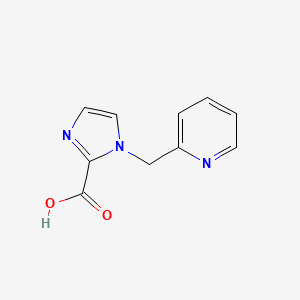
5-MethoxyPinocembroside
Overview
Description
5-MethoxyPinocembroside is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related methoxy compounds and their biological significance, synthesis, and properties. For instance, 5-methoxytryptamine, a compound related to 5-MethoxyPinocembroside, is a potent agonist of presynaptic 5-hydroxytryptamine autoreceptors and is synthesized in the pineal gland. It plays a role in the modulation of serotonin release in the central nervous system and exhibits a day-night rhythmicity in its levels within the pineal gland of golden hamsters .
Synthesis Analysis
The synthesis of related methoxy compounds involves various chemical reactions. For example, the synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol was achieved through the reaction of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine, with the maximum yield obtained under specific conditions . Another study describes the synthesis of methoxypyrrole amino acids (MOPAS) and their incorporation into small peptides, indicating the versatility of methoxy compounds in chemical synthesis .
Molecular Structure Analysis
The molecular structure of methoxy compounds is characterized by various analytical techniques. For instance, the structure of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol was characterized by elemental analysis, UV-Vis, IR, 1H NMR, and X-ray single crystal diffraction, revealing a stable crystal structure with π-π packing and intramolecular hydrogen bonds . Similarly, the molecular structure of 5-allyl-2'-methoxy-9-oxo-6,7-benzomorphan was determined using spectral and microanalytical data, and confirmed by X-ray single crystal analysis .
Chemical Reactions Analysis
Methoxy compounds participate in various chemical reactions. For example, the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones and 5-methoxy-1,1,1,2,2-pentafluoro-4-hexen-2-one was performed to synthesize brominated derivatives, which are useful in heterocyclic synthesis . The study on 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives also highlights the chemical reactivity of methoxy groups and their influence on antibacterial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy compounds are influenced by their molecular structure. The study on 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol reports its crystallization in the monoclinic system and features such as blue fluorescence . The presence of methoxy groups can affect the biological activity of compounds, as seen in the study of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives, where the 5-methoxy group was tolerated in terms of biochemical potency .
Scientific Research Applications
Pharmacological and Physiological Characteristics
5-MethoxyPinocembroside, specifically 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine), is a psychoactive substance with limited scientifically-based literature on its pharmacological, physiological, psychopharmacological, and toxicological characteristics. It has been sold primarily over the Internet as a 'research chemical' or 'plant food' and is known for its hallucinogenic properties. Its use as a hallucinogenic drug has been reported occasionally in online forums, highlighting the need for more scientific evidence to establish a comprehensive understanding of this drug (Corkery et al., 2012).
Psychotherapeutic Effects
There is evidence suggesting the potential psychotherapeutic effects of 5-MeO-DMT, another related compound. It has been used for spiritual and recreational purposes, and anecdotal reports indicate improvements in psychiatric disorders following its use. These improvements include conditions like post-traumatic stress disorder, depression, anxiety, and substance use disorders. However, these findings are based on user-reported data and require further scientific validation (Davis et al., 2018).
Anti-Cancer Properties
A study on 5-methoxyhydnocarpin demonstrated selective anti-cancer effects in THP-1 human leukemia cancer cells. The compound induced apoptosis and inhibited cancer cell migration, indicating potential as an anti-cancer agent. Further research is necessary to fully understand its mechanisms and potential therapeutic applications in oncology (Xu et al., 2016).
Dermatological Applications
5-Methoxypsoralen (5-MOP) has been studied for its skin distribution after topical application in both healthy and psoriatic skin. This research is significant for dermatological applications, particularly in the context of photochemotherapy for psoriasis. The study found an increase in 5-MOP in psoriatic skin after topical application, suggesting its efficacy in treating psoriasis (Colombo et al., 2003).
Potential for Abuse and Health Risks
Despite its potential therapeutic applications, 5-MeO-DMT, similar to 5-MethoxyPinocembroside, has been associated with health risks and potential for abuse. It is important to note the potential for unintended negative effects, especially when used without medical supervision or in recreational settings. Further research is required to fully understand the risks and benefits associated with its use (Williams et al., 2007).
Mechanism of Action
Target of Action
5-MethoxyPinocembroside is a flavonoid . Flavonoids are known to interact with a wide range of targets, including enzymes, receptors, and signaling pathways.
Mode of Action
As a flavonoid, it may interact with its targets to modulate their activity, but the specifics of these interactions and the resulting changes are currently unknown .
Biochemical Pathways
Flavonoids, in general, are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidation, and cell signaling .
Result of Action
As a flavonoid, it may have antioxidant, anti-inflammatory, and cell signaling effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence its action .
properties
IUPAC Name |
(2S)-5-methoxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O9/c1-28-15-7-12(29-22-21(27)20(26)19(25)17(10-23)31-22)8-16-18(15)13(24)9-14(30-16)11-5-3-2-4-6-11/h2-8,14,17,19-23,25-27H,9-10H2,1H3/t14-,17+,19+,20-,21+,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNVUIVTKIOLBO-YMTXFHFDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1C(=O)C[C@H](O2)C3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-MethoxyPinocembroside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine](/img/structure/B3027929.png)

![1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine](/img/structure/B3027934.png)

![2-[1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B3027937.png)
![1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B3027938.png)
![8'-Fuoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride](/img/structure/B3027939.png)
![[1-(2-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027942.png)

![(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine](/img/structure/B3027946.png)